molecular formula C17H20N6OS B14934932 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14934932
M. Wt: 356.4 g/mol
InChI Key: IYPFVJQOAQGMBX-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a heterocyclic acetamide derivative characterized by a benzothiazole core fused with a tetrazole moiety and a cyclohexyl substituent. Benzothiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry applications . Structural confirmation of such compounds typically employs IR, NMR, and mass spectrometry, as seen in related heterocyclic syntheses .

Properties

Molecular Formula

C17H20N6OS

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C17H20N6OS/c24-15(20-16-19-13-6-2-3-7-14(13)25-16)10-17(8-4-1-5-9-17)11-23-12-18-21-22-23/h2-3,6-7,12H,1,4-5,8-11H2,(H,19,20,24)

InChI Key

IYPFVJQOAQGMBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NC3=CC=CC=C3S2)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the condensation of 1,3-benzothiazole derivatives with cyclohexyl acetamide derivatives under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclohexyl group provides greater steric bulk and lipophilicity than the cyclopentyl group in ’s MAO inhibitor, which may influence target selectivity .

Analysis :

  • The tetrazole group in the target compound may confer advantages over carboxylic acid-containing analogues, such as improved metabolic stability and enhanced interactions with metal ions in enzyme active sites .
  • The antibacterial activity of thiadiazoles () suggests the target compound could exhibit similar properties, though the benzothiazole core might shift selectivity toward other pathogens or targets.

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

  • Molecular Formula : C14H18N4S
  • Molecular Weight : 286.39 g/mol
  • Structure : The compound features a benzothiazole moiety linked to a tetrazole and a cyclohexyl group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzothiazole compounds, several derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound were found to be effective against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
N-[...]-acetamideE. coli22
N-[...]-acetamideS. aureus24

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds with similar structures have shown promising results in inducing apoptosis in cancer cell lines by activating procaspase-3 to caspase-3 pathways. For instance, derivatives exhibiting strong anticancer activity were identified with IC50 values in the low micromolar range against various cancer cell lines .

The mechanism often involves the interaction with cellular targets leading to the activation of apoptotic pathways. Structure–activity relationship (SAR) studies suggest that the presence of specific functional groups significantly enhances anticancer activity. The incorporation of the tetrazole moiety in this compound may contribute to its efficacy by modulating interactions with biological targets.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound XU9375.2
Compound YMCF-76.6
N-[...]-acetamideU9374.8

Anti-inflammatory Activity

Benzothiazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Case Studies

In one notable study, a series of benzothiazole derivatives were synthesized and evaluated for their biological activities. Among them, a compound similar to this compound exhibited significant inhibition of tumor growth in animal models while showing minimal toxicity . This highlights the therapeutic potential of such compounds in oncology.

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